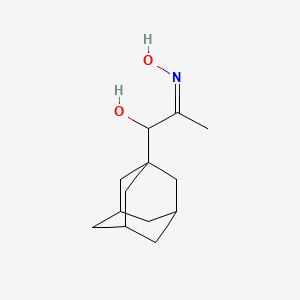
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine
描述
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.
作用机制
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine works by binding to the active site of BTK and inhibiting its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell proliferation, survival, and migration, ultimately resulting in anti-tumor activity.
Biochemical and Physiological Effects:
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has also been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been well-tolerated, with no significant toxicity observed.
实验室实验的优点和局限性
The main advantage of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine for lab experiments is its potent and selective inhibition of BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. However, one limitation is that 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine is a relatively new compound, and its long-term safety and efficacy in humans are still unknown.
未来方向
There are several potential future directions for 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine research. One area of interest is the development of combination therapies that include 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine, as preclinical studies have shown that 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine can enhance the anti-tumor activity of other therapies. Another area of interest is the evaluation of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Finally, there is interest in exploring the potential of 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine as a therapeutic agent for autoimmune disorders, as BTK plays a role in the pathogenesis of several autoimmune diseases.
科学研究应用
4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-chloro-2-(methylthio)-6-(1-piperidinyl)-5-(4-propoxybenzyl)pyrimidine has also been shown to inhibit BTK-mediated signaling pathways, leading to decreased B-cell proliferation, survival, and migration.
属性
IUPAC Name |
4-chloro-2-methylsulfanyl-6-piperidin-1-yl-5-[(4-propoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3OS/c1-3-13-25-16-9-7-15(8-10-16)14-17-18(21)22-20(26-2)23-19(17)24-11-5-4-6-12-24/h7-10H,3-6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYKDVVJYOPKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)-5-(4-propoxybenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-bromophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831454.png)
![1-(3-chlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831459.png)
![4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3831467.png)

![1,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3831477.png)
![3-(8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)-1,1-diphenyl-1-propanol hydrochloride](/img/structure/B3831487.png)
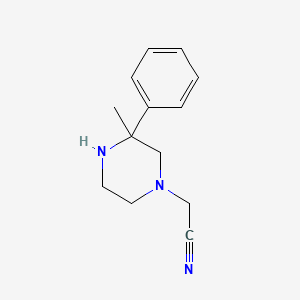
![[5-(1-phenylcyclopentyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3831500.png)

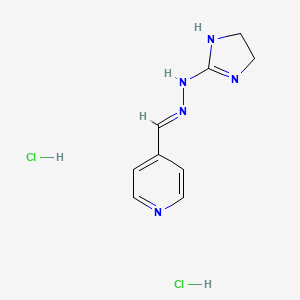
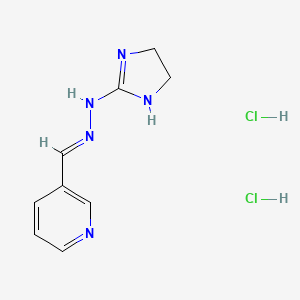
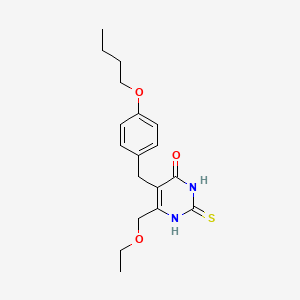
![4'-({[5-(3-hydroxy-1-adamantyl)-2-methylphenyl]imino}methyl)-4-biphenylyl acetate](/img/structure/B3831536.png)
